N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Kinase Inhibitor PDHK1 Target Deconvolution

CAS 954599-62-3 is a discrete, target-annotated PDHK1 inhibitor (TTD ID: D0QV1E) from the Merck Sharp & Dohme patent WO2012036974, indicated for metastatic cancer and solid tumor research. Its 2,4-dimethylbenzyl substitution on the oxadiazole ring occupies a distinct lipophilic pocket in the PDK1 ATP-binding site, differentiating it from 4-fluoro and 4-methanesulfonyl analogs. Procuring this precise CAS ensures your SAR campaign or target engagement study uses the exact compound linked to curated PDHK1 inhibition data—not a generic Markush representative. Ideal for PI3K/AKT/mTOR pathway validation and freedom-to-operate benchmarking.

Molecular Formula C19H16N4O2S
Molecular Weight 364.42
CAS No. 954599-62-3
Cat. No. B2626617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS954599-62-3
Molecular FormulaC19H16N4O2S
Molecular Weight364.42
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)C
InChIInChI=1S/C19H16N4O2S/c1-11-7-8-13(12(2)9-11)10-16-22-23-19(25-16)21-17(24)18-20-14-5-3-4-6-15(14)26-18/h3-9H,10H2,1-2H3,(H,21,23,24)
InChIKeyMJZQWCWDNMWLSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

954599-62-3 – A Structurally Distinct, Patented PDHK1 Inhibitor for Oncology Research Procurement


N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 954599-62-3) is a synthetic small-molecule featuring a hybrid benzothiazole–1,3,4-oxadiazole scaffold. It is formally classified in the Therapeutic Target Database as 'Thiazole carboxamide derivative 28' and is explicitly linked to patent WO2012036974 as a 3-phosphoinositide-dependent protein kinase 1 (PDK1/PDHK1) inhibitor [1]. The compound's molecular architecture incorporates a 2,4-dimethylbenzyl moiety on the oxadiazole ring, which differentiates it from other benzyl-substituted analogs within the same patent family. Its primary annotated therapeutic indication is metastatic cancer and solid tumors [1]. Unlike many in-class analogs that are merely covered by generic Markush structures, this specific compound has received a discrete TTD identifier (D0QV1E), indicating a curated, target-annotated entry suitable for focused lead optimization or chemical probe procurement.

954599-62-3 – Why Generic Substitution of Benzothiazole-Oxadiazole PDK1 Inhibitors is Scientifically Unsound


Within the benzothiazole-oxadiazole chemical class, minor alterations to the benzyl substituent critically modulate kinase selectivity and cellular potency. Public domain bioactivity landscapes indicate that thiazole carboxamide derivatives from patent WO2012036974 exhibit target engagement with PDHK1, but the quantitative inhibition values are structure-dependent [1] [2]. A closely related analog, N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-2-carboxamide (CAS 955235-58-2), possesses a different electronic profile (electron-withdrawing fluoro vs. electron-donating dimethyl groups), which is expected to alter both the binding pose within the PDK1 ATP pocket and the compound's ADME properties. Generic procurement of an unspecified in-class compound without the precise 2,4-dimethylbenzyl substitution risks losing the specific kinase inhibition profile for which this compound was patented and catalogued as a distinct entity.

954599-62-3 Product-Specific Evidence: Quantified Differentiation from Closest Analogs


Curated Target Annotation vs. Unannotated In-Class Analogs

A critical differentiator for procurement is the level of target curation. CAS 954599-62-3 is explicitly registered in the Therapeutic Target Database (TTD ID: D0QV1E) and DrugMap with a defined primary target: Pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1]. In contrast, the structurally analogous compound N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-2-carboxamide (CAS 955235-58-2) lacks a publicly curated TTD entry linking it to a specific kinase, and its activity is primarily inferred through BindingDB association with prostaglandin G/H synthase 2, not PDHK1 [2]. This target annotation gap means CAS 954599-62-3 is the superior choice for research programs investigating PDK1-dependent cancer cell proliferation.

Kinase Inhibitor PDHK1 Target Deconvolution

Patent Exclusivity and Defined Indication Status for Oncology Research

CAS 954599-62-3 is subject to a specific patent assignment (WO2012036974) and is designated as a 'Patented' therapeutic agent for 'Metastatic cancer' and 'Solid tumour/cancer' in the DrugMap database [1]. Many other oxadiazole-benzothiazole hybrid analogs, such as those described in general α-glucosidase/urease inhibition studies (e.g., compounds from the Y. Khan et al. 2023 series [2]), are primarily positioned in metabolic disease contexts without an oncology-specific intellectual property trail. This patent and indication distinction makes CAS 954599-62-3 the relevant choice for oncology-focused drug discovery programs, as it carries a defined IP position and disease rationale that generic in-class analogs cannot claim.

Cancer Metastasis Patent Protection

Structural Differentiation: 2,4-Dimethylbenzyl Substitution for Altered Lipophilicity and Binding

The 2,4-dimethylbenzyl group on the oxadiazole ring of CAS 954599-62-3 provides a distinct steric and electronic environment compared to the unsubstituted benzyl or 4-fluoro analogs. This substitution pattern is absent in the comparator N-{5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-2-carboxamide (CAS 955235-58-2). The presence of two electron-donating methyl groups alters the logP of the molecule and can influence the compound's ability to occupy the hydrophobic adenine-binding pocket of PDK1, a mechanism commonly exploited in ATP-competitive kinase inhibitors [1]. While direct comparative IC50 values for PDK1 inhibition between these two compounds are not publicly available, the structural distinction is critical: the 2,4-dimethyl substitution increases the van der Waals surface area and lipophilicity at a position that SAR studies in related thiazole-carboxamide series have shown to be a key driver of PDK1 affinity and selectivity [1].

SAR Medicinal Chemistry PDK1 ATP-Binding Pocket

954599-62-3 – High-Impact Research Scenarios for Scientific Procurement


PDK1-Dependent Oncology Target Validation and Chemical Probe Studies

For laboratories conducting target validation studies on the PI3K/AKT/mTOR pathway, CAS 954599-62-3 is the compound of choice. Its curated annotation as a PDHK1 inhibitor with a patent link to metastatic cancer provides a traceable path for phenotypic screening in PDK1-overexpressing cancer cell lines. Researchers can leverage its TTD entry (D0QV1E) for direct cross-referencing with PDK1-related signaling data, ensuring the chemical probe status is well-documented – a requirement for high-quality target engagement studies [1].

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Oxadiazole Kinase Inhibitors

Medicinal chemistry groups working on ATP-competitive PDK1 inhibitors need the precise 2,4-dimethylbenzyl-substituted scaffold. This compound fills a specific vector in the SAR matrix where the dimethylbenzyl group probes a lipophilic pocket distinct from that occupied by 4-fluoro or 4-methanesulfonyl analogs. Procuring this specific CAS number ensures the SAR campaign includes a compound with increased steric demand and altered electronics, parameters critical for building a comprehensive pharmacophore model for PDK1 [1].

Biopharmaceutical IP Landscape Analysis and Lead Identification

For competitive intelligence and early-stage drug discovery teams, CAS 954599-62-3 represents a specific, patented chemical entity within the Merck Sharp & Dohme PDK1 inhibitor portfolio (WO2012036974). Its analysis as a reference compound is essential for freedom-to-operate assessments and for identifying novel design strategies that differentiate from existing benzothiazole-oxadiazole IP. This contrasts with non-patented, metabolically-focused analogs that offer limited strategic value in oncology IP positioning [1].

Quote Request

Request a Quote for N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.